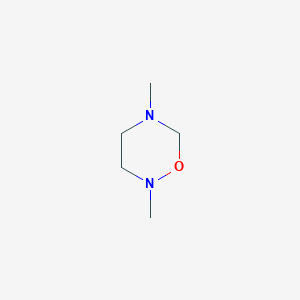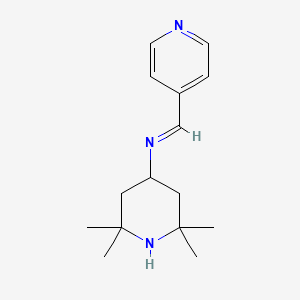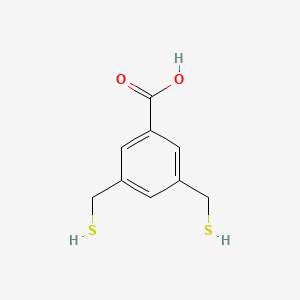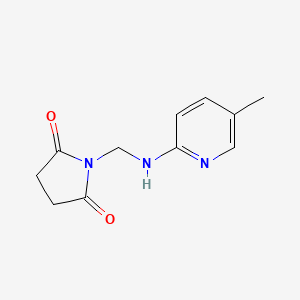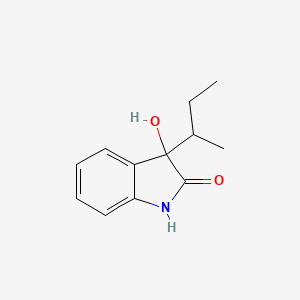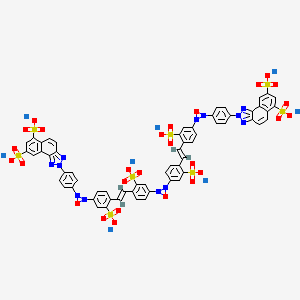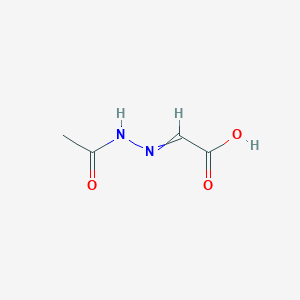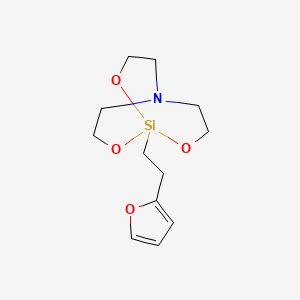
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecane, 1-(2-(2-furanyl)ethyl)- is a complex organosilicon compound known for its unique structure and versatile applications This compound belongs to the class of silatranes, which are characterized by their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2, where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using organosilicon hydrides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Organosilicon hydrides containing a four-coordinate silicon atom.
Substitution: Mercury(II) salts (HgX2) for replacing hydrogen on the silicon atom.
Major Products Formed
The major products formed from these reactions include various 1-substituted silatranes, depending on the reagents used. For example, reactions with mercury(II) salts yield 1-substituted silatranes with different substituents (e.g., OCOMe, OCOCF3, etc.) .
Applications De Recherche Scientifique
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- involves its interaction with molecular targets through its silicon, oxygen, and nitrogen atoms. The compound’s tricyclic structure allows it to form stable complexes with various substrates, facilitating its reactivity. The internal σ-donation to the empty p orbital of silicon or interaction with oxygen lone-pair levels plays a crucial role in its chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
Uniqueness
What sets 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(2-furanyl)ethyl)- apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and potential applications. The presence of the furanyl group enhances its biological activity and makes it a valuable compound for research in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
72517-62-5 |
|---|---|
Formule moléculaire |
C12H19NO4Si |
Poids moléculaire |
269.37 g/mol |
Nom IUPAC |
1-[2-(furan-2-yl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H19NO4Si/c1-2-12(14-7-1)3-11-18-15-8-4-13(5-9-16-18)6-10-17-18/h1-2,7H,3-6,8-11H2 |
Clé InChI |
RGGCCNZJVSQBFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)CCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


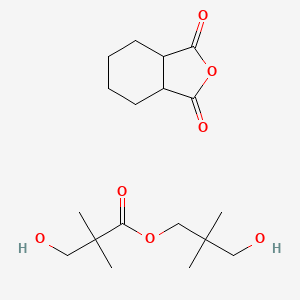
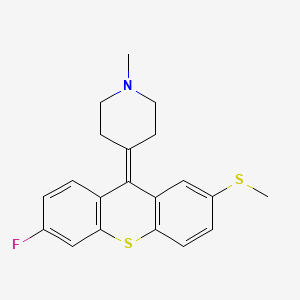
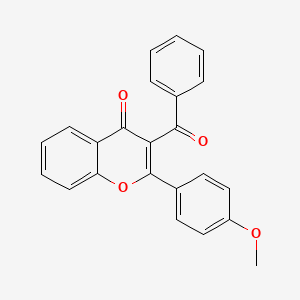
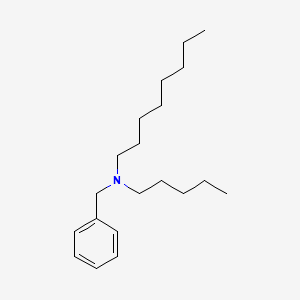
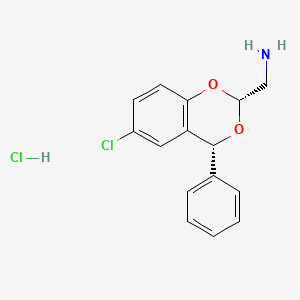
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
